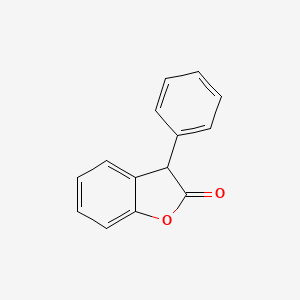

3-Phenyl-2-benzofuranone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3117-37-1 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-phenyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C14H10O2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,13H |

InChI Key |

NANGQJICIOUURV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 2 Benzofuranone and Its Analogues

Classical Approaches to Benzofuranone Ring Systems

Traditional methods for synthesizing the benzofuran-2(3H)-one ring system have long been established, primarily relying on lactonization and condensation reactions.

Lactonization Reactions for Benzofuran-2(3H)-one Formation

Lactonization, the intramolecular cyclization of a hydroxy-substituted carboxylic acid or its derivative, is a fundamental strategy for forming the benzofuran-2(3H)-one core. A common approach involves the cyclization of (ortho-hydroxy)aryl acetic acids. nih.gov This transformation can be promoted by reagents like trichlorophosphate or a catalytic amount of p-toluenesulfonic acid. nih.gov Another method involves the hydrolysis of o-chlorophenylacetic acid using sodium hydroxide, followed by acidification to yield 2-hydroxyphenylacetic acid. This intermediate then undergoes a lactonization reaction catalyzed by iron sulfate (B86663) to produce benzofuran-2(3H)-one. google.com

Recent advancements have also demonstrated alkali-promoted cascade reactions involving Michael addition followed by intramolecular lactonization to construct the benzofuran-2(3H)-one skeleton. nih.govroyalsocietypublishing.org For instance, N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters can react with α,β-unsaturated carbonyl compounds in the presence of caesium carbonate, leading to 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org

Condensation and Cyclization Strategies for Substituted Benzofuranones

Condensation reactions provide another classical route to substituted benzofuranones. One such method is the Claisen-Schmidt condensation of 2-acetylbenzofuran (B162037) with formylpyrazole, which yields chalcone (B49325) derivatives that can be further modified. rsc.org Another strategy involves the reaction of 2-hydroxy chalcone with reagents like phenacyl bromide or ethyl-2-bromo acetate, proceeding through an alkylation followed by a condensation reaction to form 3-alkenyl benzofurans. researchgate.net

Furthermore, the condensation of benzofuran-3-one with various aldehydes, often mediated by a base like potassium carbonate or on a neutral alumina (B75360) surface, is a common method for synthesizing aurones (2-benzylidenebenzofuran-3(2H)-ones). researchgate.net

Modern Catalytic Synthesis of 3-Phenyl-2-benzofuranone Scaffolds

Contemporary synthetic chemistry has introduced a variety of catalytic methods that offer improved efficiency, selectivity, and substrate scope for the synthesis of this compound and its derivatives.

Friedel-Crafts Alkylation Routes to Benzofuranones

Friedel-Crafts reactions represent a powerful tool for the C-C bond formation required in the synthesis of 3-aryl benzofuran-2(3H)-ones. A tandem Friedel-Crafts alkylation/lactonization reaction of phenols with mandelic acids can be catalyzed by SbCl₃ under solvent-free conditions to produce 3-aryl benzofuran-2(3H)-ones in good to high yields. researchgate.net Similarly, a metal-free version of this tandem reaction, catalyzed by HClO₄, allows for the reaction of various tertiary α-hydroxy acid esters with substituted phenols. acs.orgorganic-chemistry.org

Lewis acids such as AlCl₃ can also promote the intramolecular Friedel-Crafts-type condensation of α-phenoxycarbonyl compounds to form the benzofuranone ring. oregonstate.edu The regioselectivity of this cyclization is often predictable, favoring the sterically less-hindered product when both ortho positions on the phenol (B47542) are unsubstituted. oregonstate.edu Organocatalytic asymmetric Friedel-Crafts alkylation has also been developed, employing bifunctional squaramide catalysts to achieve highly enantioselective synthesis of furo[2,3-b]benzofuranone derivatives. rsc.org

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Construction

Transition metal-catalyzed cross-coupling reactions have emerged as a versatile and efficient strategy for constructing the C-C bonds in this compound scaffolds. Various metals, including palladium, rhodium, and copper, have been successfully employed. nih.govrsc.org

Copper catalysis has proven particularly effective in the synthesis of this compound derivatives. One notable method involves the copper-catalyzed cross-coupling reaction between 3-tert-butyl peroxybenzofuranone and phenol derivatives to produce 3,3-diaryl benzofuranones. iiserpune.ac.iniiserpune.ac.in This reaction, which is thought to proceed through radical intermediates, allows for functionalization at the quaternary carbon. iiserpune.ac.iniiserpune.ac.in

Another copper-catalyzed approach is the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This transformation involves a sequential nucleophilic addition of the phenol to the alkyne followed by oxidative cyclization. rsc.org Additionally, copper salts like CuCl have been used to catalyze the synthesis of (Z)-3-(2-phenylhydrazono)benzofuran-2(3H)-one derivatives. ijirset.com Furthermore, the N-arylation of 3-amino-2-aroyl benzofurans can be achieved using copper-catalyzed reactions with arylboronic acids. acs.org

Synthetic Methodologies Overview

| Method | Reactants | Catalyst/Reagent | Product |

| Lactonization | (ortho-hydroxy)aryl acetic acids | Trichlorophosphate or p-toluenesulfonic acid | Benzofuran-2(3H)-one nih.gov |

| Friedel-Crafts Alkylation/Lactonization | Phenols and Mandelic Acids | SbCl₃ or HClO₄ | 3-Aryl benzofuran-2(3H)-ones researchgate.netacs.org |

| Copper-Catalyzed Cross-Coupling | 3-tert-butyl peroxybenzofuranone and Phenol derivatives | Copper(II) triflate | 3,3-Diaryl benzofuranones iiserpune.ac.iniiserpune.ac.in |

| Copper-Catalyzed Oxidative Cyclization | Phenols and Alkynes | Copper catalyst and O₂ | Polysubstituted benzofurans rsc.org |

Palladium-Catalyzed Approaches

Palladium catalysis has emerged as a powerful tool for synthesizing benzofuranone derivatives, primarily through reactions involving C-H bond activation and subsequent C-O bond formation. nih.govorganic-chemistry.org A notable strategy involves the Pd(II)-catalyzed enantioselective C-H activation of phenylacetic acids. nih.gov This process facilitates an intramolecular C-O bond formation, yielding chiral α,α-disubstituted benzofuran-2-ones. nih.gov The mechanism is proposed to proceed via a Pd(II)/Pd(IV) redox cycle, where the phenylacetic acid undergoes cyclometalation to form a six-membered palladacycle, which is then oxidized to a Pd(IV) intermediate that facilitates the final reductive elimination to form the product. nih.gov This method represents a significant advance, providing the first example of enantioselective C-H functionalization through such a catalytic cycle. nih.gov

This approach has been successfully applied to a variety of diphenylacetic acid substrates, demonstrating its utility in generating chiral benzofuranones with high enantioselectivity. nih.gov The use of a chiral monoprotected amino acid (MPAA) ligand is crucial for achieving high levels of stereocontrol.

Table 1: Asymmetric Pd(II)-Catalyzed C-H Lactonization of Diphenylacetic Acids nih.gov

| Substrate (R group) | Yield (%) | ee (%) |

|---|---|---|

| H | 81 | 92 |

| 4-Me | 79 | 91 |

| 4-tBu | 85 | 94 |

| 4-OMe | 82 | 90 |

| 4-F | 75 | 92 |

| 4-Cl | 72 | 92 |

| 3-Me | 80 | 90 |

| 2-Me | 75 | 88 |

Reaction conditions: Pd(OAc)₂, MPAA ligand, oxidant, in a suitable solvent. Data sourced from Cheng et al., 2013. nih.gov

Other palladium-catalyzed methods include the hydroesterification of alkenylphenols using phenyl formate (B1220265) as a carbon monoxide surrogate, which produces various lactones with high yields and regioselectivity. organic-chemistry.org Additionally, tandem reactions involving C(sp³)-H and C(sp²)-H bis-arylation of 3-alkylbenzofurans have been developed using a Pd(OAc)₂ catalyst system to generate 3-arylalkyl-2-arylbenzofurans. researchgate.net

N-Heterocyclic Carbene (NHC) Catalysis in Benzofuranone Synthesis

N-Heterocyclic Carbenes (NHCs) have proven to be versatile organocatalysts for the synthesis of benzofuranones through various reaction pathways. mdpi.com One prominent method is the intramolecular Stetter reaction, a classic umpolung (reactivity reversal) transformation, which facilitates the formation of C-C bonds. mdpi.comacs.org NHC catalysis can also be employed in non-covalent interactions with substrates, enabling reactions like the asymmetric α-amination of 3-substituted-2-benzofuranones. researchgate.net In this process, the NHC facilitates the creation of a chiral ion-pair between the benzofuranone enolate and an azolium salt, allowing the enolate to add to an electrophilic amine source with high facial control. researchgate.net

This non-covalent activation strategy has been used to synthesize benzofuranone derivatives containing an amine-substituted quaternary stereocenter at the C3 position, a motif found in several bioactive molecules. researchgate.net The choice of NHC catalyst, base, and solvent is critical for optimizing both yield and enantioselectivity. researchgate.net

Table 2: NHC-Catalyzed Asymmetric Amination of 3-Substituted-2-Benzofuranones researchgate.net

| 3-Substituent (R) | Amine Source | Yield (%) | er |

|---|---|---|---|

| Phenyl | Di-tert-butyl azodicarboxylate | 85 | 93:7 |

| 4-Fluorophenyl | Di-tert-butyl azodicarboxylate | 82 | 93:7 |

| 4-Chlorophenyl | Di-tert-butyl azodicarboxylate | 88 | 93:7 |

| 4-Bromophenyl | Di-tert-butyl azodicarboxylate | 86 | 93:7 |

| 2-Naphthyl | Di-tert-butyl azodicarboxylate | 87 | 92:8 |

| Methyl | Di-tert-butyl azodicarboxylate | 91 | 76:24 |

er = enantiomeric ratio. Data sourced from Mondal et al., 2024. researchgate.net

Furthermore, NHCs catalyze cascade reactions, such as the hydroacylation-Stetter-rearrangement sequence, to produce functionalized benzofuranones from unactivated alkynes and aldehydes. acs.org Another approach involves an NHC-promoted Michael–intramolecular aldol (B89426)–lactonization sequence in a three-component reaction to deliver complex spirocyclic benzofuranones. mdpi.comnih.gov

Catalytic Olefination Strategies

Catalytic olefination, particularly olefin metathesis, offers a powerful strategy for the construction of the benzofuran (B130515) ring system. researchgate.net Ring-closing metathesis (RCM) is a predominant technique, typically employing robust and commercially available Grubbs first- and second-generation ruthenium catalysts. researchgate.netpnas.org This method involves the formation of a diene substrate, often through O-allylation and subsequent Claisen rearrangement of phenols, followed by an intramolecular RCM reaction to close the heterocyclic ring. researchgate.net

A more advanced application of this concept is found in cascade reactions. For instance, an olefin cross-metathesis–intramolecular oxo-Michael cascade reaction has been developed. rsc.org This process couples ortho-allylphenols with enones, catalyzed by a combination of a Hoveyda–Grubbs II catalyst and a chiral phosphoric acid, to provide benzofuran derivatives in a single, enantioselective step. rsc.org Another strategy involves the catalytic olefination of salicylphenylhydrazone, which, after a series of transformations, yields (Z)-3-(2-phenylhydrazono)benzofuran-2(3H)-one. ijirset.com

Regioselective and Stereoselective Synthetic Pathways

Achieving control over regioselectivity (where substituents are placed) and stereoselectivity (the 3D orientation of atoms) is a central goal in modern organic synthesis. masterorganicchemistry.commdpi.com In the context of this compound synthesis, these principles are critical for creating specific isomers and chiral molecules.

A highly regioselective synthesis of benzofuranones has been developed from the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes. oregonstate.edu This method proceeds through a Diels-Alder cycloaddition cascade, allowing for the programmable and predictable placement of substituents on the benzofuranone core. oregonstate.edu The reaction conditions, including the choice of Lewis and protic acid catalysts, can be optimized to favor the formation of the benzofuranone product over a competing phenol synthesis pathway. oregonstate.edu

Table 3: Optimization of Acid Catalysis for Regioselective Benzofuranone Synthesis oregonstate.edu

| Entry | Lewis Acid (mol%) | Protic Acid (mol%) | Temperature (°C) | Yield of Benzofuranone (%) |

|---|---|---|---|---|

| 1 | AlCl₃ (10) | - | 100 | 15 |

| 2 | - | TFA (100) | 100 | 43 |

| 3 | AlCl₃ (10) | TFA (20) | 100 | 65 |

| 4 | AlCl₃ (10) | TFA (20) | 80 | 70 |

| 5 | AlCl₃ (10) | TFA (20) | 120 | 75 |

Reaction of 3-hydroxy-2-pyrone and methyl 3-nitro-4-(2-nitrophenyl)butanoate. TFA = Trifluoroacetic acid. Data sourced from Beaudry et al., 2021. oregonstate.edu

Stereoselectivity is paramount when synthesizing chiral benzofuranones. Asymmetric catalysis is the key method used to control the formation of enantiomers. As previously discussed, both palladium-catalyzed C-H activation using chiral ligands nih.gov and NHC-catalyzed reactions employing chiral carbenes provide powerful avenues to enantioenriched products. researchgate.netthieme-connect.com For example, an NHC-catalyzed asymmetric conjugate addition of 3-substituted-2-benzofuranones to maleimides, operating through noncovalent interactions, yields functionalized benzofuranones with high enantiomeric excess (ee). thieme-connect.comresearcher.life

Multicomponent and Cascade Reaction Sequences

Multicomponent and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing purification steps and resource consumption. nih.gov Several such processes have been designed for the synthesis of benzofuranone scaffolds.

One elegant example is an NHC-catalyzed three-component annulation reaction involving benzofuran-3-ones and two molecules of an α-bromoenal. mdpi.com This sequence proceeds through a Michael addition, followed by an intramolecular aldol reaction and lactonization, to create medicinally relevant spirobenzofuranones with three contiguous stereocenters. mdpi.comnih.gov

Another powerful cascade reaction involves the alkali-promoted Michael addition of N-substituted (ortho-hydroxy)aryl glycine esters to α,β-unsaturated carbonyl compounds, followed by an intramolecular lactonization. royalsocietypublishing.org This one-pot synthesis, mediated by caesium carbonate, efficiently constructs 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org

The Diels-Alder based cascade for preparing regiodefined benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes also falls into this category, as it involves a sequence of cycloaddition, elimination of nitrous acid, and a retro-cycloaddition/lactonization process. oregonstate.edu Similarly, organocatalytic Friedel-Crafts alkylation can be combined with hemiketalization and lactonization in a cascade to produce novel furo[2,3-b]benzofuranone derivatives with high stereoselectivity. rsc.org These sophisticated reaction sequences highlight the ingenuity of modern synthetic chemistry in building molecular complexity efficiently.

Reactivity and Mechanistic Investigations of 3 Phenyl 2 Benzofuranone

Fundamental Chemical Transformations

The foundational reactivity of 3-Phenyl-2-benzofuranone is centered on the classic transformations of its core functional groups: the lactone and the aromatic rings.

The carbonyl group within the lactone ring of this compound is susceptible to nucleophilic attack. ambeed.com More significantly, the acidic proton at the C-3 position can be abstracted by a base to form an enolate, which then reacts with various electrophiles in what constitutes a nucleophilic addition to the electrophile.

A notable example is the enantioselective α-amination of 3-substituted-2-benzofuranones. researchgate.net In a process catalyzed by N-heterocyclic carbenes (NHC), the benzofuranone can react with an electrophilic amine source like azodicarboxylates. researchgate.net Mechanistic studies suggest a non-covalent interaction between the substrate and the NHC catalyst, where π-π interactions in the diastereomeric transition states are crucial for stereochemical control. researchgate.net This method allows for the synthesis of 3-amino-2-benzofuranone derivatives, which are core structures in various bioactive molecules. researchgate.net The reaction demonstrates broad substrate scope, tolerating various substituents on both the 3-aryl ring and the benzofuranone core. researchgate.net

researchgate.net| 3-Substituent | Benzofuranone Substituent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Phenyl | None | 94 | 95:5 |

| 4-Fluorophenyl | None | 91 | 95:5 |

| 4-Chlorophenyl | None | 95 | 95:5 |

| 4-Bromophenyl | None | 96 | 96:4 |

| 4-Methylphenyl | None | 92 | 95:5 |

| 1-Naphthyl | None | 95 | 96:4 |

| Phenyl | 5,7-Dimethyl | 93 | 96:4 |

| Phenyl | Naphthofuranone | 97 | 95:5 |

Another key nucleophilic addition involves the ruthenium-catalyzed reaction of arylboronic acids with benzofuran-2,3-diones to enantioselectively synthesize 3-aryl-3-hydroxybenzofuran-2-ones, which are closely related to the titular compound. acs.org

The benzene (B151609) ring of the benzofuranone moiety can undergo electrophilic aromatic substitution (EAS). ambeed.comcymitquimica.com The reactivity of the ring is influenced by the attached lactone functionality. The lactone ring, particularly the electron-withdrawing carbonyl group and the ring oxygen, deactivates the aromatic system towards electrophilic attack compared to unsubstituted benzene. lkouniv.ac.in This deactivation means that harsher conditions may be required for substitution.

The directing effect of the fused lactone ring guides incoming electrophiles. The electron-withdrawing nature of the carbonyl group and the resonance participation of the oxygen atom influence the positions of substitution. For instance, the nitration of the parent 2-coumaranone (B42568) structure with nitrating acid results in the formation of 5-nitro-3H-benzofuran-2-one, demonstrating a direct EAS reaction where the nitro group is introduced at the 5-position. This suggests that electrophilic attack is directed to the 5- and 7-positions, which are meta to the deactivating carbonyl-attached carbon and ortho/para to the activating ring oxygen.

Nucleophilic Addition Reactions

Advanced Mechanistic Pathways

Beyond fundamental transformations, this compound is a substrate for several advanced reactions involving radical intermediates, rearrangements, and redox processes.

3-Aryl-2-benzofuranones can undergo a novel transition-metal-free decarbonyl-oxidation to yield 2-hydroxybenzophenones. beilstein-archives.orgbeilstein-journals.orgnih.gov This reaction proceeds under mild conditions, typically using a base like cesium carbonate (Cs₂CO₃) in a solvent such as tetrahydrofuran (B95107) (THF) heated under an open atmosphere. beilstein-archives.orgbeilstein-journals.org The mechanism is believed to involve radical intermediates. beilstein-journals.org Key steps include:

Base-mediated proton abstraction and enolization of the benzofuranone. beilstein-archives.orgnih.gov

Autooxidation of the THF solvent upon heating to produce THF-hydroperoxide in situ. beilstein-journals.orgnih.govbeilstein-journals.org

Reaction of the enolate with the hydroperoxide, leading to the generation of radical species. beilstein-archives.orgnih.gov

A subsequent cascade that results in the release of carbon dioxide and the formation of the 2-hydroxybenzophenone (B104022) product. beilstein-archives.org

The involvement of a radical mechanism was confirmed by experiments showing that the reaction is inhibited in the presence of TEMPO, a known radical quencher. beilstein-journals.org

beilstein-archives.orgbeilstein-journals.org| Substrate (3-Arylbenzofuranone) | Base | Solvent | Yield (%) of 2-Hydroxybenzophenone |

|---|---|---|---|

| 5-Methyl-3-phenyl | Cs₂CO₃ | THF | 92 |

| 3-Phenyl | Cs₂CO₃ | THF | 90 |

| 5-Methoxy-3-phenyl | Cs₂CO₃ | THF | 88 |

| 5-Chloro-3-phenyl | Cs₂CO₃ | THF | 85 |

| 6-Methyl-3-phenyl | Cs₂CO₃ | THF | 86 |

| 7-Methyl-3-phenyl | Cs₂CO₃ | THF | 82 |

Furthermore, this compound can undergo peroxidation at the tertiary C-3 carbon to form intermediates like 3-tert-butylperoxybenzofuranone. iiserpune.ac.in These peroxy compounds are valuable synthetic intermediates for further transformations, such as copper-catalyzed cross-coupling reactions with phenols, which are also proposed to proceed through radical intermediates. iiserpune.ac.inresearchgate.net

The this compound scaffold and its derivatives are substrates for intriguing rearrangement reactions. Peroxybenzofuranones, formed from the peroxidation of 3-arylbenzofuran-2-ones, can undergo a skeletal rearrangement in the presence of amines. researchgate.net This catalyst-free process provides an approach to synthesizing N-substituted-2-phenylbenzo[d] beilstein-archives.orgiiserpune.ac.indioxole-2-carboxamide derivatives under continuous-flow conditions. researchgate.net

Another significant transformation is a metal-free tandem rearrangement/lactonization reaction used to access valuable 3,3-disubstituted benzofuranones. scispace.com This process involves the reaction of an α-diazoacetate (with an ortho-alkoxy substituent) with a triarylborane. The reaction proceeds through a boron enolate intermediate which undergoes an intramolecular rearrangement of the alkoxy group (e.g., benzyl) from the phenolic oxygen to the C-3 carbon, followed by cyclization to form the 3,3-disubstituted lactone. scispace.com This sequence efficiently creates a quaternary carbon center at the C-3 position. scispace.com

Oxidation and reduction reactions are central to the chemistry of this compound.

Oxidation: The decarbonyl-oxidation reaction that converts 3-arylbenzofuranones into 2-hydroxybenzophenones is a prime example of an oxidative transformation. beilstein-archives.orgbeilstein-journals.orgresearchgate.net Similarly, the C-H peroxidation at the C-3 position is an oxidative process that introduces a peroxy functional group. iiserpune.ac.inresearchgate.net Under certain synthetic conditions, oxidative dimerization of 3(2H)-benzofuranones can also occur. researchgate.net

Reduction: The lactone's carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ambeed.com Additionally, functional groups on the aromatic ring can be selectively reduced. For example, a nitro group on the benzofuranone core can be reduced to an amino group using hydrogen gas with a palladium catalyst, without affecting the lactone ring. The antioxidant behavior of some benzofuranone derivatives also falls under this category, where the benzofuranone itself is oxidized (acting as a reducing agent) by scavenging harmful radicals. nih.govacs.org

Rearrangement Reactions

Catalytic Cycle Elucidation and Intermediate Characterization

The reactivity of this compound and its derivatives is frequently harnessed through catalytic cycles that enable complex and highly selective transformations. Mechanistic studies, often combining experimental evidence with computational analysis, have been crucial in elucidating these pathways and characterizing the transient intermediates involved.

A notable example is the asymmetric α-amination of 3-substituted-2-benzofuranones, such as this compound, catalyzed by N-heterocyclic carbenes (NHCs). researchgate.net Mechanistic investigations, including Density Functional Theory (DFT) studies, propose a pathway initiated by the non-covalent interaction between the NHC catalyst and the benzofuranone substrate. researchgate.net This interaction facilitates the formation of a chiral ion-pair composed of an enolate and an azolium salt. The activated enolate then reacts with an electrophilic amine source. The stereochemical outcome is dictated by π-π stacking interactions within the diastereomeric transition states. researchgate.net

In a dual-catalytic system for synthesizing chiral benzofuranones from salicylaldehyde (B1680747) and dimethyl acetylenedicarboxylate (B1228247) (DMAD), a chiral NHC works in tandem with quinuclidine. acs.org DFT investigations revealed that the cycle begins with the activation of DMAD by quinuclidine, forming a zwitterionic intermediate. This intermediate undergoes a Michael addition with a salicylate (B1505791) ion. The resulting adduct is then intercepted by the chiral NHC, leading to an enantioselective intramolecular Stetter reaction that forms the benzofuranone core. acs.org

Copper-catalyzed reactions have also been developed for the functionalization of this compound derivatives. iiserpune.ac.iniiserpune.ac.in For instance, the cross-coupling reaction between 3-tert-butylperoxy-3-phenylbenzofuran-2-one and phenol (B47542) derivatives to create 3-aryl-3-phenyl-benzofuran-2(3H)-ones is catalyzed by copper(II) triflate. iiserpune.ac.in Mechanistic experiments suggest that this transformation proceeds through a pathway involving radical intermediates. iiserpune.ac.in The weak O-O bond of the peroxybenzofuranone is key to initiating the radical process. iiserpune.ac.in

Transition-metal-free catalytic systems offer an alternative route. The decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones has been achieved under mild conditions. researchgate.net NMR studies were instrumental in confirming the role of an in-situ-generated hydroperoxide intermediate in this conversion. The proposed mechanism involves proton abstraction from the benzofuranone, followed by enolization to facilitate the transformation. researchgate.net

Gold catalysis provides another pathway for synthesizing benzofuranone structures. The reaction of o-alkynyl phenols with alcohols in the presence of a gold(I) catalyst and Selectfluor yields 2-alkoxy-2-phenylbenzofuran-3(2H)-ones. researchgate.net A proposed mechanism suggests that the reaction of benzofuran (B130515) with Selectfluor generates an intermediate that undergoes nucleophilic substitution by the alcohol to afford the final product. researchgate.net

The table below summarizes key findings from various catalytic studies on benzofuranone derivatives.

Interactive Table 1: Catalytic Reactions and Mechanistic Insights for Benzofuranone Derivatives

| Catalyst System | Reactants | Product | Key Mechanistic Features | Intermediates | Source(s) |

| N-Heterocyclic Carbene (NHC) | This compound, Azobisdicarboxylate | α-aminated 2-benzofuranone | Non-covalent catalysis, π-π interaction in transition state | Chiral ion-pair (enolate-azolium salt) | researchgate.net |

| NHC / Quinuclidine | Salicylaldehyde, Dimethyl acetylenedicarboxylate (DMAD) | Chiral benzofuranone | Dual-catalytic cascade, Michael addition, intramolecular Stetter reaction | Zwitterionic intermediate, Salicylate-DMAD adduct | acs.org |

| Copper(II) triflate | 3-tert-butylperoxy-3-phenyl-benzofuran-2-one, Phenols | 3-Aryl-3-phenyl-benzofuran-2(3H)-one | Cross-coupling reaction | Radical intermediates | iiserpune.ac.iniiserpune.ac.in |

| Transition-metal-free (Base-mediated) | 3-Arylbenzofuran-2(3H)-one | 2-Hydroxybenzophenone | Decarbonylation-oxidation | In-situ-generated hydroperoxide, enolate | researchgate.net |

| Gold(I) / Selectfluor | o-Alkynyl phenol, Alcohol | 2-Alkoxy-2-phenyl-benzofuran-3(2H)-one | Oxidative cycloisomerization | Difluorination compound, cation intermediate | researchgate.net |

Proton and Electron Transfer Mechanisms in Benzofuranone Derivatives

The chemical reactivity of benzofuranone derivatives, particularly in processes like antioxidation, is fundamentally governed by their ability to participate in proton and electron transfer events. Mechanistic studies have identified several key pathways, including Hydrogen Atom Transfer (HAT), Single-Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET). acs.orgresearchgate.net

Detailed investigations into the antioxidant behavior of benzofuranone-type compounds have provided significant thermodynamic and kinetic data. acs.orgresearchgate.net The dominant structure of these compounds in solution is the lactone form, not the enolic tautomer. acs.org The mechanism of hydrogen transfer from these compounds to radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) has been shown to involve two steps: an initial, rate-determining proton transfer, followed by an electron transfer. acs.orgresearchgate.net This is characteristic of the SPLET mechanism.

Thermodynamic parameters determined in dimethyl sulfoxide (B87167) (DMSO) solution quantify the propensity for these transfers. acs.orgresearchgate.net The Gibbs free energy changes for proton donation (ΔGPD(XH)) for many benzofuranone derivatives are relatively low, indicating they are good proton donors. acs.orgresearchgate.net Conversely, the energy required to release an electron directly from the neutral molecule (Eox(XH)) is high, suggesting they are weak electron donors in their neutral state. acs.org However, after deprotonation, the resulting anion (X⁻) becomes a very good electron donor, as reflected by its low oxidation potential (Eox(X⁻)). acs.org This supports the favorability of the SPLET pathway: the molecule first loses a proton, and the resulting anion then readily gives up an electron.

Quantum computational studies on 2-phenylbenzofuran (B156813) derivatives further corroborate these findings. researchgate.net In the gaseous phase, antioxidant activity is primarily controlled by the O-H bond dissociation enthalpy (BDE), which is consistent with a HAT mechanism. However, in polar solvents like water and methanol (B129727), the SPLET pathway becomes dominant due to the lower proton affinity (PA) of the hydroxyl radicals. researchgate.net

The development of super-electron-donors (SEDs) has enabled SET-initiated radical reactions for synthesizing functionalized benzofurans. nih.gov In these systems, heteroatom-centered anions act as potent electron donors to initiate the radical cascade, demonstrating the feasibility of direct electron transfer under specific conditions. nih.gov Electrochemical studies also highlight the importance of electron and proton transfers in the redox behavior of benzofuranone derivatives, allowing for the identification of short-lived intermediates like semiquinones. springernature.com

The table below presents key thermodynamic data related to proton and electron transfer for representative benzofuranone derivatives. acs.org

Interactive Table 2: Thermodynamic Parameters for Proton and Electron Transfer of Benzofuranone Derivatives in DMSO

| Transfer Process | Thermodynamic Parameter | Description | Typical Value Range (kcal/mol or V) | Implication | Source(s) |

| Proton Donation | ΔGPD(XH) | Gibbs free energy of proton dissociation | 11.5 - 16.0 kcal/mol | Good proton donors | acs.orgresearchgate.net |

| Hydrogen Atom Donation | ΔGHD(XH) | Gibbs free energy of hydrogen atom dissociation | 65.2 - 74.1 kcal/mol | Good hydrogen atom donors (cf. BHT: 81.6 kcal/mol) | acs.orgresearchgate.net |

| Electron Donation (Neutral) | Eox(XH) | Oxidation potential of the neutral molecule | 1.346 - 1.962 V | Weak electron donors | acs.org |

| Electron Donation (Anion) | Eox(X⁻) | Oxidation potential of the corresponding anion | Negative values | Good electron donors | acs.org |

| Proton Donation (Radical Cation) | ΔGPD(XH+•) | Gibbs free energy of proton dissociation from the radical cation | Low values | Good proton donors | acs.org |

Structural Elucidation and Spectroscopic Analysis of 3 Phenyl 2 Benzofuranone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

In the ¹H NMR spectrum of 3-Phenyl-2-benzofuranone, the proton on the chiral carbon of the lactone ring typically appears as a singlet. In one study using toluene-d8 (B116792) as the solvent, this proton was observed at 4.7 ppm. google.com The aromatic protons of the benzofuranone and phenyl moieties exhibit complex multiplets in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants are influenced by the substitution pattern on the aromatic rings.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the lactone ring is characteristically deshielded and appears at a low field, typically around 170-185 ppm. For instance, in a derivative, the carbonyl carbon signal was observed at 184.7 ppm. arkat-usa.org The carbons of the aromatic rings resonate in the range of approximately 110-150 ppm. The chemical shift of the methine carbon (the carbon at position 3 bearing the phenyl group) is also a key indicator of the structure.

| Carbon Atom | Typical Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 170-185 |

| Aromatic C-O | 150-160 |

| Aromatic C (quaternary) | 130-150 |

| Aromatic C-H | 110-135 |

| Methine (C3) | 45-55 |

¹H NMR Spectroscopy

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. This band is typically observed in the region of 1760-1810 cm⁻¹. The exact frequency can be influenced by the electronic effects of substituents on the aromatic rings. In addition to the carbonyl absorption, the IR spectrum displays characteristic bands for aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic rings at approximately 1450-1600 cm⁻¹. vscht.cz

Raman spectroscopy provides complementary information. renishaw.com The carbonyl stretch is also observable in the Raman spectrum, although its intensity can vary. researchgate.net Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum, providing a characteristic fingerprint for the molecule. nih.gov

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Carbonyl (C=O) Stretch | 1760-1810 | 1760-1810 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the conjugated aromatic system. The presence of the benzofuranone core and the phenyl substituent leads to a complex absorption profile. The extent of conjugation significantly influences the absorption maxima (λmax). utoronto.ca Studies on related benzofuranone derivatives have shown that these compounds absorb in the UV region, and the position and intensity of the absorption bands can be used to probe electronic interactions within the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) confirms the molecular formula of C₁₄H₁₀O₂ (molecular weight: 210.23 g/mol ). lookchem.comchemsrc.com

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters and lactones involve the cleavage of the bonds adjacent to the carbonyl group. libretexts.orgsavemyexams.com For this compound, fragmentation may involve the loss of CO (28 Da) or CO₂ (44 Da) from the molecular ion. savemyexams.com The presence of chlorine or bromine isotopes in derivatives would lead to characteristic M+2 peaks. chemguide.co.uk

X-ray Crystallography for Solid-State Structure Determination

Computational and Theoretical Studies on 3 Phenyl 2 Benzofuranone Chemistry

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of 3-Phenyl-2-benzofuranone. scispace.comrsc.org DFT calculations, which are based on the electron density rather than the complex many-electron wavefunction, provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size. scispace.com

Theoretical studies on related benzofuranone systems often employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), to optimize the molecular geometry and compute electronic parameters. researchgate.netresearchgate.net For this compound, these calculations reveal the distribution of electron density, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic character of the enolizable C3 position. The reactivity of the molecule is governed by these electronic characteristics. semanticscholar.org Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are used to quantify the chemical reactivity and stability of the molecule. researchgate.net

A key aspect of DFT studies is the determination of the ground state geometry. For 2-phenylbenzofuran (B156813), a related structure, the dihedral angle between the benzofuran (B130515) and phenyl rings was calculated to be minimal, indicating a pseudo-planar geometry. physchemres.org Similar calculations for this compound would provide crucial information about its conformational preferences, which influence its interaction with other molecules.

The table below summarizes key electronic properties for a representative benzofuranone derivative calculated using DFT, illustrating the type of data generated in these studies.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.3 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.85 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV |

This table presents illustrative data based on typical DFT calculations for related heterocyclic systems.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating the detailed mechanisms of reactions involving this compound. acs.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the lowest energy reaction pathways.

For instance, in the asymmetric α-amination of 3-substituted-2-benzofuranones, DFT studies have been crucial in understanding the reaction mechanism. researchgate.net These studies suggest a pathway involving non-covalent interactions between the substrate and an N-heterocyclic carbene (NHC) catalyst. researchgate.net The catalyst facilitates the formation of a chiral ion pair, consisting of an enolate and an azolium salt, which then reacts with an electrophilic amine source. researchgate.net Computational models of the transition states help to explain the observed enantioselectivity. researchgate.net

In a dual-catalytic system for the formation of chiral benzofuranones, DFT (using M06-2X and mPW1K functionals) was employed to examine different possible reaction sequences and catalyst-substrate interactions to pinpoint the most favorable pathway. acs.org The study revealed a multi-step process involving Michael addition followed by an intramolecular Stetter reaction to form the benzofuranone core. acs.org

Prediction of Spectroscopic Parameters (e.g., GIAO NMR)

Computational methods are widely used to predict spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. rsc.orgfaccts.de By comparing the calculated NMR spectra with experimental data, the proposed structure of a molecule can be confirmed.

The GIAO method, often implemented with DFT (e.g., B3LYP/cc-pVDZ), has been systematically investigated for its accuracy in predicting 15N NMR chemical shifts. rsc.org For 13C NMR predictions, a multi-standard approach using methanol (B129727) and benzene (B151609) as references for sp3 and sp/sp2 hybridized carbons, respectively, has been shown to provide high accuracy with a relatively low computational cost (mPW1PW91/6-31G(d)). conicet.gov.ar

For this compound, GIAO NMR calculations could predict the 1H and 13C chemical shifts. These theoretical values, when compared to experimental spectra, would provide unambiguous assignment of the signals, especially for the quaternary C3 carbon and the protons on the phenyl and benzofuran rings.

The table below shows an example of how predicted and experimental NMR data can be compared.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 | 175.2 | 174.8 |

| C3 | 50.1 | 49.9 |

| C3a | 129.5 | 129.3 |

| C4 | 125.8 | 125.6 |

| C5 | 130.4 | 130.1 |

| C6 | 123.7 | 123.5 |

| C7 | 128.9 | 128.7 |

| C7a | 152.3 | 152.0 |

This table contains hypothetical data for illustrative purposes, demonstrating the typical agreement between GIAO-calculated and experimental NMR shifts.

Molecular Orbital Analysis (FMO, NBO) and Charge Distribution (MEP)

Molecular orbital analysis provides a deeper understanding of the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net For this compound, the HOMO is typically localized on the enolizable part of the molecule, while the LUMO is centered on the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability. researchgate.net

Natural Bond Orbital (NBO) Analysis : NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. researchgate.net It can reveal the delocalization of electron density from lone pairs into antibonding orbitals, which contributes to the stability of the molecule. researchgate.net For this compound, NBO analysis would quantify the charge on each atom, confirming the electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP) Map : The MEP map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, the MEP map would clearly show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the acidic C3 proton.

Stereochemical Discrimination Studies via Computational Approaches

Computational chemistry is a powerful tool for understanding and predicting the stereochemical outcome of asymmetric reactions. For reactions involving this compound, computational studies can model the transition states leading to different stereoisomers.

In the context of the asymmetric amination of 3-substituted-2-benzofuranones, DFT calculations have been employed to investigate the diastereomeric transition states. researchgate.net These studies revealed that π-π stacking interactions between the aromatic rings of the substrate and the catalyst play a crucial role in stereochemical discrimination. researchgate.net By calculating the energies of the different transition state structures, the model can predict which stereoisomer will be formed preferentially, often with results that are in good agreement with experimental observations. acs.org The energy difference between the diastereomeric transition states, even if small, can lead to high enantioselectivity. acs.org

Exploration of Potential Energy Surfaces and Transition States

The exploration of potential energy surfaces (PES) is fundamental to understanding the dynamics of a chemical reaction. researchgate.netresearchgate.net A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org

For reactions of this compound, computational methods can be used to locate the minima on the PES, which correspond to stable reactants, intermediates, and products. researchgate.net More importantly, these methods can find the saddle points, which represent the transition states of the reaction. researchgate.net The energy of the transition state determines the activation energy and thus the rate of the reaction.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state indeed connects the desired reactants and products on the PES. researchgate.net The shape of the PES can also reveal more complex reaction dynamics, such as bifurcations, where a single transition state can lead to multiple products. nih.gov For complex, multi-step reactions involving this compound, mapping the entire PES provides a complete picture of the reaction mechanism. rsc.org

Computational Approaches for Molecular Design and Scaffold Optimization

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. researchgate.net Computational methods are increasingly used to design new molecules based on this scaffold and to optimize their properties.

Scaffold Hopping : This strategy involves replacing the core scaffold of a known active compound with a bioisosteric equivalent to discover new compounds with improved properties. mdpi.com Computational tools can predict the viability of such replacements by modeling the new scaffold's fit into a target's binding site.

De Novo Design : Algorithms can now build novel molecules from scratch, often using fragments of known active compounds. arxiv.org These methods can explore a vast chemical space to identify new derivatives of this compound with potentially enhanced biological activity. nih.gov Reinforcement learning and other machine learning techniques are being integrated into these design processes to optimize multiple parameters simultaneously, such as binding affinity and synthetic accessibility. arxiv.org

By using computational tools like the Fragment Molecular Orbital (FMO) method, the interaction energies between a ligand and a protein can be calculated with high precision, guiding the design of more potent inhibitors. researchgate.net This allows for the rational design of new this compound derivatives with tailored biological activities.

Research Applications of 3 Phenyl 2 Benzofuranone and Its Derivatives in Chemical Sciences

Applications in Materials Science and Engineering

The benzofuranone framework serves as a robust platform for the design of advanced materials, leveraging its structural and reactive characteristics to create polymers and sensor systems with novel functionalities.

While 3-phenyl-2-benzofuranone is more commonly utilized as an additive, research has explored the potential of its derivatives in the creation of new polymers. Studies have shown that related structures can be polymerized to produce materials with desirable thermal properties. For instance, low-molecular-weight polymers synthesized from monomers like bisphenol A and phenolphthalein, which share structural similarities, exhibit high glass-transition temperatures. researchgate.net The benzofuranone class of compounds is considered a candidate for developing new polymeric and optical materials due to its inherent chemical properties. ontosight.ai Copolymers incorporating benzofuranone derivatives have been investigated for use in optical materials, such as optical memory discs and fibers, where properties like low crystallinity are advantageous for reducing signal noise.

Derivatives of this compound are prominent in the development of molecules that emit light. The core structure, particularly the related phthalide (B148349) and coumaranone systems, is an effective fluorophore.

Fluorescent Probes: Researchers have synthesized novel fluorescent probes by modifying the benzofuranone skeleton. Benzylidene-benzofuranone derivatives have been developed as fluorescent probes capable of detecting amyloid fibrils, which are implicated in neurodegenerative diseases. nih.gov In a different application, the 6-aminophthalide (B112798) core has been used to create fluorometric probes that can selectively detect metal cations, such as copper (Cu²+), in aqueous solutions. researchgate.net Furthermore, a fluorescent probe derived from triphenylamine-benzofuran was designed for the sensitive and selective detection of hydrogen polysulfide (H₂Sₙ), with applications in analyzing biological samples and food products like tea. researchgate.net

Chemiluminescent Systems: The 2-coumaranone (B42568) structure (a synonym for the benzofuranone ring system in this context) is known to produce light through chemical reactions. mdpi.com These systems function via base-induced deprotonation, which leads to a high-energy 1,2-dioxetanone intermediate that decomposes to release light. This property has been harnessed for bioanalytical assays, including those targeting enzymes like peroxidase and substrates such as glucose. mdpi.com

A cutting-edge application of the benzofuranone core is in the field of mechanochemistry, where mechanical force triggers a chemical response. Benzofuranone and its derivatives have been engineered as "mechanophores" that signal mechanical stress through light emission.

The principle involves embedding a 2-coumaranone derivative within a polymer matrix alongside a molecule that releases a base upon mechanical stretching. mdpi.com The force applied to the polymer triggers the release of the base, which then activates the chemiluminescence of the coumaranone. mdpi.comresearchgate.net This system provides a direct visual readout of stress and strain in materials, opening new avenues for studying material failure and for creating smart materials that can report damage. mdpi.com This approach has been demonstrated in toluene (B28343) solutions, with ongoing research aimed at adapting it for solid-state applications. mdpi.com

Derivatives of this compound are effective in protecting polymeric materials from degradation. They function as stabilizers that counteract the damaging effects of heat, light, and oxidation.

Phosphorus-containing derivatives of this compound have been patented for their use as stabilizers in a variety of polymers, including halogen-containing polymers and polyolefins. google.comgoogle.com These compounds are noted for their improved stability against hydrolysis compared to traditional phosphite-based stabilizers, which can produce corrosive by-products. google.comgoogle.com Specific examples include their use in random copolymers for synthetic waxes and optical materials, where they act as heat and light stabilizers. i.moscowgoogleapis.com

| Stabilizer Type | Polymer Application | Function | Reference |

| Phosphorus-containing benzofuran-2-one derivatives | Halogen-containing polymers, Polyolefins | Protection against heat, light, and oxidation | google.comgoogle.com |

| This compound derivatives | Random copolymers | Heat and light stabilization | i.moscowgoogleapis.com |

Mechano-Responsive Probes for Chemical Sensing

Contributions to Catalysis and Ligand Design

The this compound structure serves as a valuable substrate in modern catalysis. Its reactivity has been exploited in asymmetric synthesis to create chiral molecules with high enantioselectivity.

A notable example is its use in the enantioselective α-amination of 3-substituted-2-benzofuranones. This reaction is catalyzed by an N-heterocyclic carbene (NHC), which interacts non-covalently with the benzofuranone substrate. This interaction forms a chiral ion-pair, which then reacts with an amine source to produce an enantioenriched product with an amine-substituted quaternary stereocenter. Mechanistic studies suggest that π-π interactions between the catalyst and substrate are crucial for achieving stereochemical control in this process.

Development of Chemical Probes and Tools for Mechanistic Investigations

Beyond its role in materials and catalysis, this compound and its derivatives are employed as specialized tools to probe chemical environments and elucidate reaction mechanisms.

Probes for Mechanistic Studies: Derivatives such as 3-(β-bromoethyl)-3-phenyl-2-benzofuranone have been used to study the intricate details of chemical reactions. The methanolysis of this compound, for example, was investigated to understand the reaction mechanism, which involves anchimeric assistance from the methoxyl group of a tetrahedral intermediate. researchgate.net

Indicators and Analytical Reagents: The parent compound, this compound, has been used as a sensitive indicator for the quantitative determination of basic impurities in solvents like dimethylformamide. researchgate.net

Probes for Biological Systems: As mentioned previously, specifically designed derivatives serve as probes for biologically relevant species. Benzylidene-benzofuranone derivatives are used to detect amyloid fibrils, nih.gov while triphenylamine-benzofuran based probes can identify hydrogen polysulfide, aiding in the study of cellular processes and disease. researchgate.net

Role as Synthetic Intermediates for Complex Organic Molecules

The this compound core serves as a valuable starting point for the synthesis of more intricate and complex organic molecules. Its inherent reactivity and the potential for functionalization at various positions make it an attractive intermediate for constructing polycyclic and heterocyclic systems. rsc.orgresearchgate.net

One notable application is in the synthesis of complex benzofuran (B130515) derivatives through multi-step reaction sequences. For instance, the core structure can be elaborated by introducing additional rings and functional groups, leading to novel scaffolds with potential applications in materials science and medicinal chemistry. rsc.orgresearchgate.net A key synthetic strategy involves the cyclization of precursor molecules to form the benzofuranone ring system, which can then be further modified. unipi.itijrps.comijpsr.com For example, the reaction of benzene (B151609) diols or triols with bromophenyl acetonitrile (B52724) can yield an imine derivative that, upon treatment with hydrochloric acid and subsequent cyclization with sodium acetate, forms the benzofuranone core. ijrps.comijpsr.com

Furthermore, the this compound framework is instrumental in the synthesis of spiroheterocyclic compounds. The [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings, has been successfully employed using derivatives of this compound to create novel benzofuran spiro-pyrrolidine structures. mdpi.com This approach highlights the utility of the exocyclic double bond in certain benzofuranone derivatives for participating in cycloaddition reactions, leading to structurally diverse and complex molecules. mdpi.com

The development of novel synthetic methodologies continues to expand the utility of this compound as an intermediate. Recent research has focused on transition metal-catalyzed reactions, such as rhodium-catalyzed annulation reactions, to construct functionalized 3-aryl-3H-benzofuranone derivatives. rsc.orgnih.gov These advanced synthetic methods provide efficient pathways to complex molecules that would be challenging to access through traditional means.

Design and Synthesis of Compounds with Specific Structural Features for Academic Exploration

Beyond their role as intermediates, this compound and its derivatives are extensively used in the design and synthesis of novel compounds for academic research, particularly in the exploration of structure-activity relationships and the development of new synthetic methodologies. rsc.orgnih.govresearchgate.netmdpi.comgoogle.comnih.gov

Structure-Activity Relationship (SAR) Investigations of Benzofuranone Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its properties. The benzofuranone scaffold provides an excellent platform for such investigations. researchgate.netgoogle.comnih.gov By systematically modifying the substituents on the benzofuranone core, researchers can elucidate the structural requirements for a desired activity or property. nih.govnih.gov

Key areas of SAR exploration for benzofuranone derivatives include:

Substitution at the C-2 and C-3 positions: Studies have shown that the nature of the substituent at the C-2 and C-3 positions of the benzofuranone ring is crucial. rsc.org For example, the introduction of different aryl groups at the C-3 position can significantly impact the compound's electronic and steric properties. nih.gov

Substitution on the fused benzene ring: Modifications to the benzene portion of the benzofuranone core, such as the introduction of halogens, methoxy (B1213986) groups, or nitro groups, have been shown to modulate the chemical reactivity and physical properties of the resulting compounds. nih.govnih.govbohrium.com

Hybrid molecules: A common strategy in academic research is the creation of hybrid molecules that combine the benzofuranone scaffold with other known pharmacophores or functional groups. nih.gov This approach aims to explore potential synergistic effects or to develop compounds with novel property profiles.

A summary of SAR findings for various benzofuranone derivatives is presented in the table below.

| Derivative Class | Key Structural Feature | Impact on Properties |

| Halogenated Benzofurans | Presence of halogen atoms (Br, Cl, F) | Can enhance cytotoxic properties due to hydrophobic and electron-donating nature. nih.gov |

| Hybrid Benzofurans | Combination with other heterocyclic rings (e.g., chalcone (B49325), triazole, piperazine, imidazole) | Can lead to potent cytotoxic agents. nih.gov |

| Dihydrobenzofuran Neolignans | Double bond at C-7'/C-8' | Vital for cytotoxicity; reduction of this bond can significantly decrease activity. mdpi.comnih.gov |

| Benzofuran-Imidazole Hybrids | Alteration of 2-benzylbenzofuran to 2-alkylbenzofuran and substitution on the imidazole (B134444) ring | Crucial for maximizing cytotoxic activity. mdpi.comnih.gov |

Strategies for Functionalization and Diversification at Key Positions

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is essential for synthesizing diverse libraries of compounds for academic study. nih.govgoogle.comnih.govacs.org Various synthetic strategies have been developed to achieve this functionalization and diversification.

Key Positions for Functionalization:

The Phenyl Ring at C-3: The phenyl group offers multiple sites for electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. This enables fine-tuning of the electronic and steric properties of the molecule.

The Benzofuranone Core: Both the lactone ring and the fused benzene ring are amenable to chemical modification.

C-2 Position: The position adjacent to the carbonyl group can be functionalized through various reactions, including the introduction of benzylidene groups. acs.org

Fused Benzene Ring (Positions 4, 5, 6, and 7): These positions can be substituted using standard aromatic chemistry, such as nitration, halogenation, and acylation, to introduce diverse functional groups. acs.org

Synthetic Methodologies:

A variety of synthetic methods are employed to achieve this diversification:

Condensation Reactions: Aldol-type condensation reactions are commonly used to introduce substituted benzylidene groups at the C-2 position of the benzofuranone ring.

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, providing an efficient route to diverse derivatives. mdpi.com

Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing a wide array of aryl and heteroaryl substituents. nih.gov

Cyclization Reactions: The development of novel cyclization strategies, including acid-catalyzed intramolecular aza-Friedel-Crafts reactions, provides access to complex benzofuranone skeletons. nih.gov

The table below summarizes some of the synthetic strategies used for the functionalization of the benzofuranone scaffold.

| Reaction Type | Position(s) Functionalized | Reagents/Conditions | Resulting Structures |

| [3+2] Azomethine Ylide Cycloaddition | Spiro center at C-3 | Azomethine ylides | Benzofuran spiro-pyrrolidine derivatives mdpi.com |

| Suzuki-Miyaura Cross-Coupling | Fused benzene ring | MIDA-boronates, Pd catalyst | Aryl-substituted benzofuranones nih.gov |

| Aza-Friedel-Crafts Cyclization | Forms the benzofuranone skeleton | Triflic acid | 3,3-disubstituted benzofuranones nih.gov |

| Regioselective Chlorination | Fused benzene ring | N-Chlorosuccinimide | Chloro-substituted benzofuranones nih.gov |

Through these and other synthetic innovations, researchers continue to expand the chemical space around the this compound core, leading to the discovery of new compounds with unique properties and providing deeper insights into the fundamental principles of organic chemistry.

Future Research Directions and Emerging Trends

Advancements in Asymmetric Synthesis Methodologies for Benzofuranone Derivatives

The synthesis of chiral benzofuranones, where the stereochemistry at the C3 position is precisely controlled, is a significant challenge and a highly sought-after goal in organic synthesis. The development of enantioselective methods to access these chiral building blocks is crucial for their application in medicinal chemistry and the synthesis of natural products.

Recent breakthroughs have seen the rise of transition-metal catalysis as a powerful tool for the asymmetric synthesis of benzofuranone derivatives. A notable example is the palladium(II)-catalyzed enantioselective C-H activation/C-O bond formation, which provides a novel route to chiral benzofuranones from phenylacetic acids. organic-chemistry.orgnih.gov This method, which represents the first instance of enantioselective C-H functionalization through a Pd(II)/Pd(IV) redox cycle, utilizes mono-N-protected amino acid (MPAA) ligands to achieve high levels of enantioselectivity, with some reactions reaching up to 96% enantiomeric excess (ee). organic-chemistry.org The optimization of these reactions has identified ligands like Boc-Val-OH and Boc-Ile-OH as being particularly effective. organic-chemistry.org

Another promising approach involves organocatalysis. Chiral N-heterocyclic carbenes (NHCs) have been successfully employed in the direct enantioselective C-acylation of 3-substituted benzofuran-2(3H)-ones, achieving up to 97% ee. researchgate.net These reactions often proceed through the formation of a chiral ion-pair between the enolate of the benzofuranone and the azolium catalyst, enabling facial control in the subsequent reaction with an electrophile. researchgate.netthieme-connect.com Furthermore, quinine-derived thioureas have been utilized as organocatalysts in inter-/intramolecular Michael cycloadditions to construct complex bispiro[benzofuran-oxindole/benzofuran-chromanone]s with high diastereo- and enantioselectivity. rhhz.net

The development of dual-catalytic systems is also an emerging trend. For instance, a one-pot asymmetric rhodium/palladium relay catalysis has been developed for the synthesis of gem-diaryl benzofuran-3(2H)-ones containing a quaternary carbon center with up to 99% ee. acs.org This strategy combines a Rh-catalyzed enantioselective 1,2-addition with a Pd-catalyzed intramolecular C-O coupling. acs.org

Future research in this area will likely focus on the design and application of new chiral ligands and organocatalysts to expand the substrate scope and improve the efficiency and selectivity of these reactions. The development of methodologies that allow for the stereodivergent synthesis of all possible stereoisomers of a given benzofuranone derivative from a common precursor will also be a significant area of investigation. researchgate.net

Development of Novel Reaction Strategies for Selective Functionalization

The selective functionalization of the benzofuranone core at various positions is crucial for creating a diverse range of derivatives with tailored properties. C–H functionalization has emerged as a particularly powerful and atom-economical strategy for achieving this goal. thieme-connect.comthieme-connect.com

Palladium-catalyzed C–H activation has been a cornerstone of these efforts, enabling the direct introduction of various functional groups onto the benzofuranone scaffold. organic-chemistry.orgnih.govnih.gov These reactions often utilize directing groups to control the regioselectivity of the functionalization. thieme-connect.com The development of new directing groups and the expansion of the types of C–H bonds that can be activated (e.g., C(sp³)–H bonds) are active areas of research. nih.govrsc.org

Beyond palladium, other transition metals like rhodium have also been employed in novel C–H functionalization and annulation reactions to construct complex polycyclic systems containing the benzofuranone motif. rsc.orgnih.gov For example, Rh(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with alkynes has been used to synthesize spirooxindoyl-substituted dihydrobenzofuran derivatives. rsc.org

Organocatalytic methods are also being developed for the selective functionalization of benzofuranones. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the asymmetric conjugate addition of 3-substituted benzofuranones to maleimides, creating vicinal all-carbon quaternary and tertiary stereocenters. thieme-connect.com These reactions operate through non-covalent interactions between the NHC and the substrates. thieme-connect.com

Future work in this domain will likely involve the discovery of new catalytic systems that offer greater control over regioselectivity and stereoselectivity. The development of tandem or cascade reactions that allow for the rapid construction of molecular complexity from simple benzofuranone precursors will be a key focus. researchgate.net Furthermore, exploring functionalization at less common positions of the benzofuranone ring will open up new avenues for structural diversification.

Integration of Cutting-Edge Spectroscopic and Computational Techniques

The detailed characterization of 3-phenyl-2-benzofuranone and its derivatives, as well as the elucidation of reaction mechanisms, heavily relies on the integration of advanced spectroscopic and computational methods.

Spectroscopic Techniques: A range of spectroscopic techniques are indispensable for the structural analysis of benzofuranone derivatives. umsida.ac.id

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity and stereochemistry of these molecules. acs.orgresearchgate.net Advanced NMR techniques, such as NOESY, can provide insights into the spatial proximity of different protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the characteristic carbonyl stretching frequency of the lactone ring in benzofuranones. acs.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of new compounds. researchgate.net

UV-Visible Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems. acs.orgresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of crystalline benzofuranone derivatives, confirming their absolute configuration. nih.govnih.gov

Computational Techniques: Density Functional Theory (DFT) calculations have become an invaluable tool for understanding the structure, reactivity, and reaction mechanisms of benzofuranone derivatives. researchgate.netacs.orgtandfonline.com

Mechanism Elucidation: DFT studies can be used to model reaction pathways, identify transition states, and calculate activation energies, providing deep insights into the factors that control selectivity. acs.orgrsc.org For example, computational studies have been used to understand the origin of enantioselectivity in NHC-catalyzed reactions and regioselectivity in phosphine-catalyzed annulations. acs.orgrsc.org

Structure and Bonding Analysis: Computational methods can be used to analyze the electronic structure and bonding in benzofuranones, helping to rationalize their observed reactivity. acs.org Natural Bond Orbital (NBO) analysis, for instance, can reveal key donor-acceptor interactions within the molecule. researchgate.net

Spectroscopic Prediction: DFT calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental data. researchgate.netresearchgate.net

The future will see an even tighter integration of experimental and computational approaches. The use of machine learning and artificial intelligence to analyze large spectroscopic datasets and to predict reaction outcomes is an emerging trend that holds significant promise. umsida.ac.id In-situ spectroscopic techniques, which allow for the monitoring of reactions in real-time, will provide valuable data for mechanistic studies.

Exploration of New Application Domains in Fundamental Chemical Research

While the biological activities of benzofuranone derivatives are well-documented, their potential applications in other areas of fundamental chemical research are increasingly being explored. nih.govresearchgate.net

Catalysis: The benzofuranone scaffold itself can be incorporated into the design of new ligands for transition metal catalysis. The specific steric and electronic properties of the benzofuranone core can influence the activity and selectivity of the resulting metal complexes.

Materials Science: The chromogenic properties of some benzofuranone derivatives suggest their potential use in the development of new dyes, fluorescent probes, and materials with interesting optical properties. thieme-connect.com Their rigid, planar structure can also be exploited in the design of organic semiconductors or other functional materials.

Chemical Probes: The reactivity of the benzofuranone lactone can be harnessed to design chemical probes for detecting specific analytes or for studying biological processes. The ability to introduce various functional groups onto the benzofuranone scaffold allows for the fine-tuning of the probe's properties.

Future research will likely uncover new and unexpected applications for this compound and its derivatives. The exploration of their use in areas such as supramolecular chemistry, organocatalysis, and the development of responsive materials is a promising direction. As our understanding of the fundamental chemistry of this versatile scaffold deepens, so too will the scope of its applications in diverse scientific fields.

Q & A

Q. What are the common synthetic routes for 3-Phenyl-2-benzofuranone, and how can reaction conditions be optimized?

The synthesis of benzofuranone derivatives often involves carbonyl condensation reactions. For example, benzofuran-2-one derivatives can be synthesized via the reaction of phenol with glyoxylic acid, followed by hydrogenation and lactone formation . For this compound, alkylation reactions using sodium derivatives in polar aprotic solvents like dimethylformamide (DMF) improve yields compared to benzene or toluene, as DMF enhances ion-pair solvation and stabilizes intermediates . Optimization may involve adjusting reaction time, temperature, and stoichiometry of reagents (e.g., NaH or K₂CO₃ as bases) .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and detect tautomeric forms (e.g., enol-keto tautomerism in benzofuranones) .

- X-ray crystallography : For resolving crystal packing and π-π interactions, as demonstrated in studies of structurally similar benzofuran derivatives .

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Use personal protective equipment (PPE): Gloves, safety glasses, and lab coats to prevent skin/eye contact .

- Operate in a well-ventilated fume hood due to potential inhalation risks .

- Avoid environmental release; collect spills using inert absorbents .

Advanced Research Questions

Q. How do ion-pairing effects influence the reactivity of this compound in alkylation or condensation reactions?

Studies on sodium and lithium salts of this compound reveal that ion-pair dissociation varies with solvent polarity. In DMF, enhanced solvation of counterions (e.g., Na⁺) reduces ion-pair stability, increasing nucleophilic activity and improving alkylation yields. This contrasts with non-polar solvents like toluene, where ion pairing dominates, leading to lower reactivity .

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives?

- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) that cause signal splitting .

- DFT calculations : Predicts stable conformers and validates experimental NMR/XRD data .

- Comparative crystallography : Analyze derivatives with similar substituents to isolate structural anomalies .

Q. How does the electronic nature of substituents affect the biological activity of this compound analogs?

Substitution at the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or electron-donating groups like -OCH₃) modulates bioavailability and target binding. For example, methoxy groups enhance solubility and π-stacking in receptor pockets, as seen in benzofuran-based ligands for enzyme inhibition . Structure-activity relationship (SAR) studies should combine synthesis, in vitro assays, and molecular docking .

Q. What mechanistic insights explain the failure of this compound in certain coupling reactions?

Failures may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.